2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone
Overview
Description
2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H4BrCl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone typically involves the bromination of 3,5-dichloropyridine followed by an ethanone substitution. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,5-dichloropyridine: Similar in structure but lacks the ethanone group.
2-Bromo-1-(5-chloropyridin-2-yl)ethanone: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-1-(3,5-dichloropyridin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFWXYZAQPBKSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697200 | |
Record name | 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87437-41-0 | |
Record name | 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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